5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
Overview
Description
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (5-AMO-2-CA HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in studies on biochemical and physiological processes, and is also a useful reagent for laboratory experiments.
Scientific Research Applications
Potentiometric Titration Method
A potentiometric titration method was developed for the determination of a compound structurally similar to 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride. The method involved calculating the content of the compound and the pH value of the endpoint indirectly using the volume of NaOH standard solution and the variation of pH value nearby the endpoint through the least square method (Y. Geng, 2004).
Amino-Acid Conjugates Synthesis
Research on amino-acid conjugates of related compounds has been conducted to understand their structural properties and interactions. 2-Phenyloxazole-4-carboxylic acid was coupled with methylamine, and the spectroscopic properties of the products were studied to confirm their structure and understand the chemical reactions involved (N. Benoiton, F. Hudecz, F. Chen, 2009).
Combinatorial Synthesis for Libraries of Compounds
Solution-phase combinatorial synthesis was studied to create a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. The process involved preparing a key intermediate and then acylating and coupling it with amines to create various compounds, providing a method for generating multiple related compounds for further study or application (Črt Malavašič et al., 2007).
Novel Synthetic Approaches and Biological Evaluations
Studies have also focused on developing new synthetic approaches and evaluating the biological activities of related compounds. For instance, a new method for synthesizing certain carboxamides with applications in cancer treatment was developed, highlighting the potential of these compounds in therapeutic contexts (Bang-Chi Chen et al., 2009).
properties
IUPAC Name |
5-(aminomethyl)oxolane-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPAMZWTGXETGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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